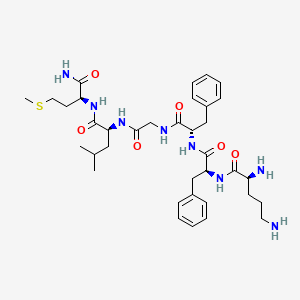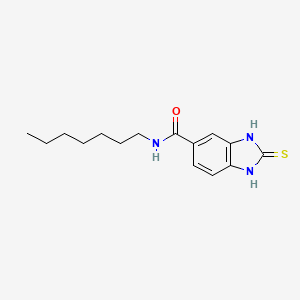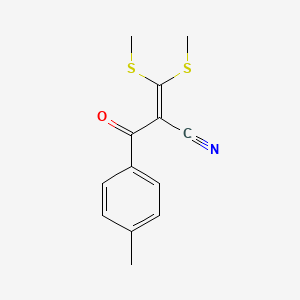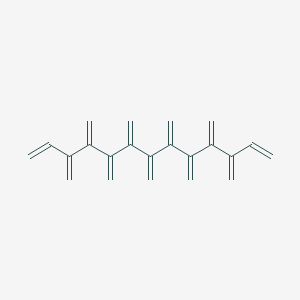
Substance P (6-11), orn(6)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substance P (6-11), orn(6)- is a synthetic fragment of the neuropeptide Substance P. It is a hexapeptideamide that targets the neurokinin 1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects . This compound is of significant interest in pharmacology and neuroscience due to its role in modulating pain and inflammatory responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), orn(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for Substance P (6-11), orn(6)- are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield, purity, and cost-effectiveness. Techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Substance P (6-11), orn(6)- can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Substance P (6-11), orn(6)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and neurotransmission.
Medicine: Explored for its potential in pain management and anti-inflammatory therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Substance P (6-11), orn(6)- exerts its effects primarily through the neurokinin 1 receptor. Upon binding to this receptor, it activates intracellular signaling pathways, including the c-jun-N-terminal kinase (JNK) pathway. This activation leads to various cellular responses such as motoneuron depolarization, hypotensive effects, and modulation of pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Substance P: The full-length neuropeptide from which Substance P (6-11), orn(6)- is derived.
Neurokinin A: Another member of the tachykinin family with similar biological activities.
Neurokinin B: A related peptide with distinct receptor affinities and physiological effects.
Uniqueness
Substance P (6-11), orn(6)- is unique due to its specific sequence and modifications, which confer distinct receptor binding properties and physiological effects. Unlike the full-length Substance P, this fragment selectively targets the neurokinin 1 receptor, making it a valuable tool for studying receptor-specific actions and developing targeted therapies .
Propriétés
Numéro CAS |
102979-72-6 |
|---|---|
Formule moléculaire |
C36H54N8O6S |
Poids moléculaire |
726.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C36H54N8O6S/c1-23(2)19-28(35(49)42-27(32(39)46)16-18-51-3)41-31(45)22-40-34(48)29(20-24-11-6-4-7-12-24)44-36(50)30(21-25-13-8-5-9-14-25)43-33(47)26(38)15-10-17-37/h4-9,11-14,23,26-30H,10,15-22,37-38H2,1-3H3,(H2,39,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)(H,44,50)/t26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
HPOCYHUDQWANBX-IIZANFQQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)





![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)






![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
